3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with chlorophenyl, fluorophenyl, and methylphenyl groups, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Substitution Reactions: The chlorophenyl, fluorophenyl, and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Chlorine, bromine, sulfuric acid, nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial organisms.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole: Lacks the fluorophenyl and sulfanyl groups, resulting in different biological activities.
5-(3-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole: Lacks the chlorophenyl and sulfanyl groups, leading to variations in its chemical reactivity and applications.
Uniqueness
The presence of the chlorophenyl, fluorophenyl, and sulfanyl groups in 3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole imparts unique chemical and biological properties. These substituents enhance the compound’s ability to interact with various molecular targets, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C22H17ClFN3S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17ClFN3S/c1-15-9-11-18(12-10-15)27-21(19-7-2-3-8-20(19)23)25-26-22(27)28-14-16-5-4-6-17(24)13-16/h2-13H,14H2,1H3 |
InChI Key |
QGVQFOGBKJFKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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